molecular formula C8H9BrN2O2 B2530724 4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid CAS No. 1227002-46-1

4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid

Cat. No. B2530724
CAS RN: 1227002-46-1
M. Wt: 245.076
InChI Key: ORZFGJPKBSGNMV-UHFFFAOYSA-N
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Description

“4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is a pyrazole derivative . Pyrazole derivatives are known for their wide range of biological activities and are used as building blocks in organic synthesis .


Molecular Structure Analysis

The molecular structure of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” consists of a pyrazole ring substituted with a bromine atom, a cyclopropyl group, a methyl group, and a carboxylic acid group .


Chemical Reactions Analysis

While specific chemical reactions involving “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” are not available, pyrazoles in general are known to undergo a variety of reactions. For example, they can participate in [3 + 2] cycloaddition reactions .


Physical And Chemical Properties Analysis

The melting point of “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” is reported to be between 273 - 276°C .

Scientific Research Applications

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) cross-coupling reaction is a powerful method for forming carbon–carbon bonds. It involves the coupling of aryl or vinyl boron compounds with organic halides or triflates. 4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid serves as a boron reagent in SM coupling reactions. Its mild reaction conditions and functional group tolerance make it a valuable tool for synthesizing complex organic molecules .

D-Amino Acid Oxidase (DAO) Inhibition

3-Methylpyrazole-5-carboxylic acid: , a derivative of our compound, acts as a potent and selective inhibitor of D-amino acid oxidase (DAO). DAO plays a crucial role in regulating neurotransmitter levels by degrading D-serine. Inhibiting DAO protects DAO cells from oxidative stress induced by D-serine and may have implications in neurobiology and drug development .

Chlorantraniliprole Intermediate

In the field of agrochemicals, this compound serves as an intermediate for chlorantraniliprole, a novel insecticide developed by DuPont. Chlorantraniliprole exhibits excellent insecticidal activity at low concentrations and is effective against Lepidoptera insects. Its chemical name is 3-Bromo-N-{4-chloro-2-methyl-6-[(methylamino)carbonyl]phenyl}-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide .

Plant Hormone Analog

While not extensively studied, the pyrazole ring system in this compound resembles indole derivatives. Indole-3-acetic acid (IAA) is a well-known plant hormone produced from tryptophan degradation. Although not identical, the structural similarity suggests that this compound might have some analogical effects in plant biology .

Future Directions

The future directions for “4-Bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis, chemical reactivity, and potential biological activities. Given the wide range of biological activities exhibited by pyrazole derivatives, these compounds may have potential applications in medicinal chemistry .

properties

IUPAC Name

4-bromo-5-cyclopropyl-2-methylpyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-11-7(8(12)13)5(9)6(10-11)4-2-3-4/h4H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORZFGJPKBSGNMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2CC2)Br)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid

Synthesis routes and methods

Procedure details

A solution, cooled to 0° C., of 100 mg (0.60 mmol) of 3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid in 5 ml of acetic acid is admixed with 173 mg (1.08 mmol) of bromine and afterstirred overnight at room temperature. Acetic acid and bromine are drawn off on a rotary evaporator and the solid residue is washed with cyclohexane and a small amount of diethyl ether. This gives 69.0 mg of 4-bromo-3-cyclopropyl-1-methyl-1H-pyrazole-5-carboxylic acid (47%) as a yellowish solid.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
173 mg
Type
reactant
Reaction Step Two

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